(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 220430-82-0
VCID: VC0409900
InChI: InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+
SMILES: COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O
Molecular Formula: C16H14O4
Molecular Weight: 270.28g/mol

(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

CAS No.: 220430-82-0

Main Products

VCID: VC0409900

Molecular Formula: C16H14O4

Molecular Weight: 270.28g/mol

(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one - 220430-82-0

CAS No. 220430-82-0
Product Name (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Molecular Formula C16H14O4
Molecular Weight 270.28g/mol
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+
Standard InChIKey NGQQEEYHKPKSER-SOFGYWHQSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O
PubChem Compound 5973690
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator